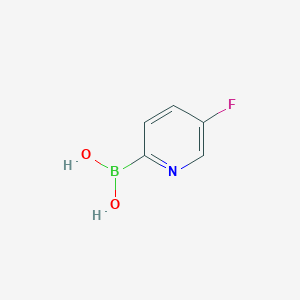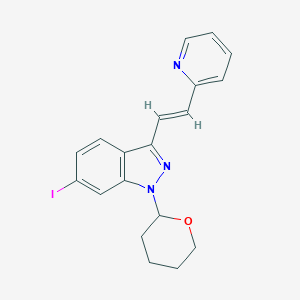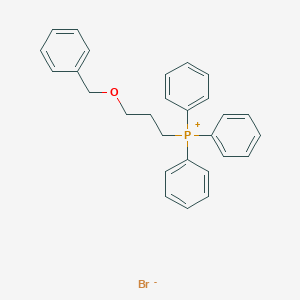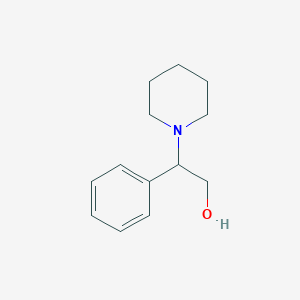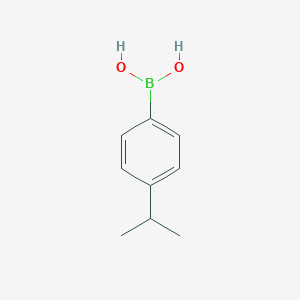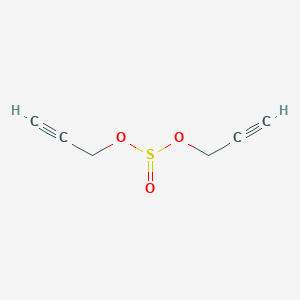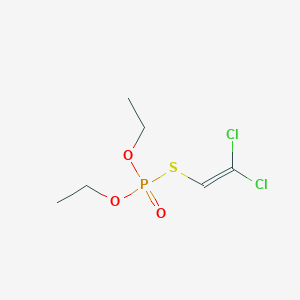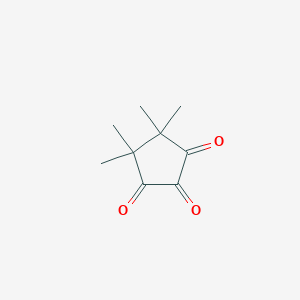
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Meldrum's acid and has a molecular formula of C8H10O4. Meldrum's acid is a versatile building block in organic synthesis and is widely used in the preparation of various organic compounds.
Mechanism Of Action
Meldrum's acid acts as a nucleophile in organic reactions, and its reactivity is attributed to the presence of two carbonyl groups in its structure. The acid catalyzed dehydration of Meldrum's acid results in the formation of an enol, which can undergo various reactions such as aldol condensation, Michael addition, and acylation.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Meldrum's acid. However, it has been reported that Meldrum's acid can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Advantages And Limitations For Lab Experiments
Meldrum's acid is a versatile reagent in organic synthesis and has several advantages over other reagents. It is stable and easy to handle, and its reactions are generally high yielding. However, Meldrum's acid is sensitive to moisture and air, and its use requires careful handling and storage.
List of
Future Directions
1. Development of new synthetic methods using Meldrum's acid as a building block.
2. Investigation of the potential biological activity of Meldrum's acid and its derivatives.
3. Study of the mechanism of Meldrum's acid-catalyzed reactions.
4. Development of new applications of Meldrum's acid in materials science.
5. Synthesis of new pharmaceutical compounds using Meldrum's acid as a starting material.
6. Investigation of the reactivity of Meldrum's acid with different nucleophiles and electrophiles.
7. Development of new methods for the purification of Meldrum's acid and its derivatives.
8. Study of the stability of Meldrum's acid under different conditions.
9. Investigation of the potential use of Meldrum's acid in green chemistry.
10. Synthesis of new natural products using Meldrum's acid as a building block.
Conclusion
In conclusion, Meldrum's acid is a versatile reagent in organic synthesis and has several potential applications in scientific research. Its unique properties and reactivity make it a valuable building block for the synthesis of various organic compounds. Further research is needed to explore its potential applications in materials science, pharmaceuticals, and green chemistry.
Synthesis Methods
Meldrum's acid can be synthesized through the reaction of malonic acid and acetone in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate compound, which undergoes dehydration to form Meldrum's acid. The synthesis of Meldrum's acid is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Meldrum's acid has been extensively studied for its potential applications in organic synthesis. It is a useful reagent for the preparation of various organic compounds, including ketones, esters, and amides. Meldrum's acid has also been used in the synthesis of natural products and pharmaceuticals.
properties
CAS RN |
1889-98-1 |
|---|---|
Product Name |
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl- |
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4,4,5,5-tetramethylcyclopentane-1,2,3-trione |
InChI |
InChI=1S/C9H12O3/c1-8(2)6(11)5(10)7(12)9(8,3)4/h1-4H3 |
InChI Key |
BXWXMHNZDGGRGX-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(=O)C(=O)C1(C)C)C |
Canonical SMILES |
CC1(C(=O)C(=O)C(=O)C1(C)C)C |
Other CAS RN |
1889-98-1 |
synonyms |
4,4,5,5-tetramethylcyclopentane-1,2,3-trione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



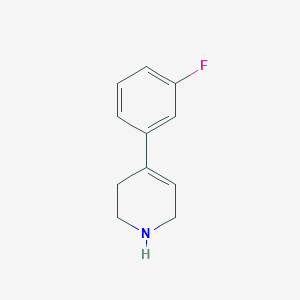
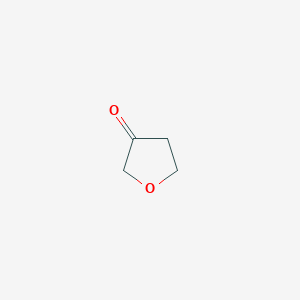
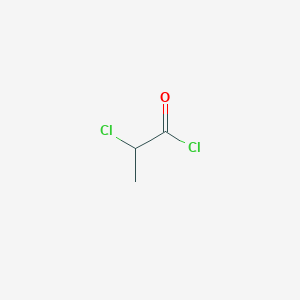
![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)
